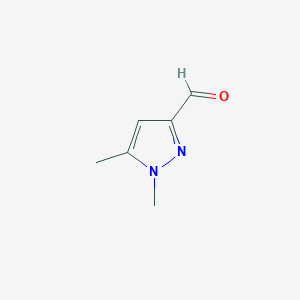
Acide 5-bromo-7-méthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
5-bromo-7-methyl-1H-indole-2-carboxylic acid (5-Br-7-Me-1H-indole-2-carboxylic acid), also known as 5-bromo-7-methylindole-2-carboxylic acid, is an organic compound used in the synthesis of a variety of compounds and pharmaceuticals. It is a white crystalline solid that is soluble in water and various organic solvents. It is an important building block for the synthesis of indole-based compounds, which are used in a wide range of applications from pharmaceuticals to agrochemicals.
Applications De Recherche Scientifique
Synthèse de dérivés de l'indole
Les dérivés de l'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial dans la biologie cellulaire . L'application des dérivés de l'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années .
Traitement des maladies arthritiques
L'acide 5-bromoindole-2-carboxylique est utilisé dans la découverte d'inhibiteurs de la MMP-13 dérivés de l'indole pour le traitement des maladies arthritiques .
Synthèse d'éthanones indoliques
Ce composé est utilisé dans la synthèse d'éthanones indoliques comme inhibiteurs de la dioxygénase de l'indoleamine 2,3 .
Préparation de dérivés du cis-diaminocyclohexane
L'acide 5-bromoindole-2-carboxylique est utilisé dans la préparation de dérivés du cis-diaminocyclohexane destinés à être utilisés comme inhibiteurs du facteur Xa .
Inhibition de l'intégrase du VIH-1
Le dérivé 3 de l'acide indole-2-carboxylique, qui peut être synthétisé à partir de l'acide 5-bromoindole-2-carboxylique, s'est avéré inhiber efficacement le transfert de brin de l'intégrase du VIH-1 .
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole possèdent diverses activités biologiques, à savoir des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques, anticholinestérasiques, etc. .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including pi-alkyl interactions and hydrogen bonding . These interactions can result in changes to the target’s function, leading to the compound’s biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-bromo-7-methyl-1H-indole-2-carboxylic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-methyl-1H-indole-2-carboxylic Acid, have been shown to inhibit the activity of certain tyrosine kinases, which are essential for cell signaling and growth . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Cellular Effects
5-bromo-7-methyl-1H-indole-2-carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating the intrinsic apoptosis pathway and causing cell cycle arrest at the G2/M phase . Furthermore, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity and preventing the phosphorylation of specific substrates . Additionally, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can modulate the activity of transcription factors, leading to changes in gene expression and subsequent biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under specific conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, affecting the overall impact of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid on cells and tissues .
Dosage Effects in Animal Models
The effects of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of this compound changes significantly at specific dosage levels .
Metabolic Pathways
5-bromo-7-methyl-1H-indole-2-carboxylic Acid is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in cells and tissues .
Transport and Distribution
The transport and distribution of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its localization and accumulation in different cellular compartments . Additionally, binding proteins can facilitate the distribution of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid within tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can influence its interaction with biomolecules and subsequent biological effects .
Propriétés
IUPAC Name |
5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZIKMCWPHXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258140 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-76-2 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















